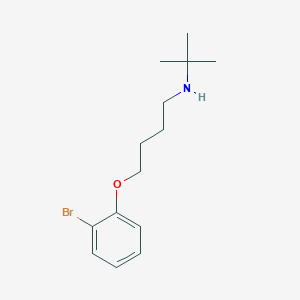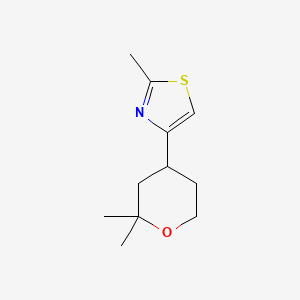![molecular formula C18H24N2O3 B4898655 2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole, also known as BMPCB, is a chemical compound that has been widely studied for its potential applications in scientific research. BMPCB is a benzoxazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用機序
The exact mechanism of action of 2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have antioxidant and anti-apoptotic effects, meaning it can help protect cells from damage and death. This compound has also been shown to have anti-angiogenic effects, meaning it can help prevent the growth of new blood vessels that are necessary for the growth and spread of tumors.
実験室実験の利点と制限
One advantage of using 2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole in lab experiments is its versatility. This compound has been shown to have a variety of effects in different areas of scientific research, making it a potentially useful compound in many different types of experiments. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the further exploration of this compound's neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different enzymes and proteins in the body.
合成法
The synthesis of 2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole involves the reaction of 2-amino-5-butylphenol with 4-methoxy-1-piperidinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound, this compound.
科学的研究の応用
2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In cancer research, this compound has been shown to have anti-tumor effects and may be useful in the development of new cancer treatments.
特性
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-4-5-17-19-15-12-13(6-7-16(15)23-17)18(21)20-10-8-14(22-2)9-11-20/h6-7,12,14H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPMLCBIKDMSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)
![N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4898588.png)
![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4898597.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4898614.png)
![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4898622.png)
amino]benzoic acid](/img/structure/B4898629.png)
![N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4898634.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4898636.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)
![1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4898673.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)
